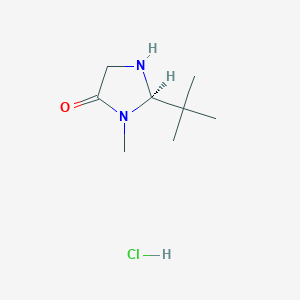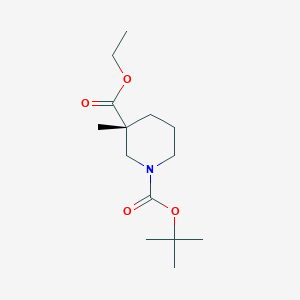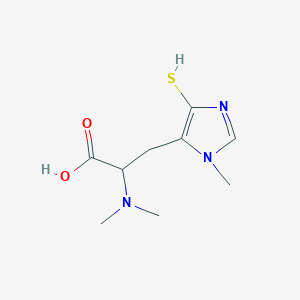![molecular formula C17H16 B14079594 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene is a complex organic compound that features a bicyclic structure fused with a naphthalene ring. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the naphthalene ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of fully saturated bicyclic naphthalene derivatives.
Substitution: Formation of halogenated or nitro-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The bicyclic structure allows for specific spatial orientation, which can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}benzene
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}anthracene
- 2-{Bicyclo[2.2.1]hept-5-en-2-yl}phenanthrene
Uniqueness
2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene is unique due to its combination of a bicyclic structure with a naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring specific structural features and reactivity profiles.
Eigenschaften
Molekularformel |
C17H16 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)naphthalene |
InChI |
InChI=1S/C17H16/c1-2-4-14-11-16(8-7-13(14)3-1)17-10-12-5-6-15(17)9-12/h1-8,11-12,15,17H,9-10H2 |
InChI-Schlüssel |
HWHFWPFOFITIAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
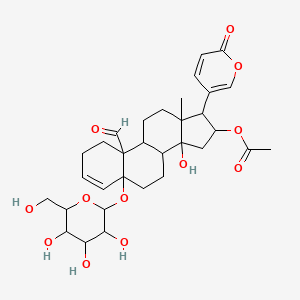

![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
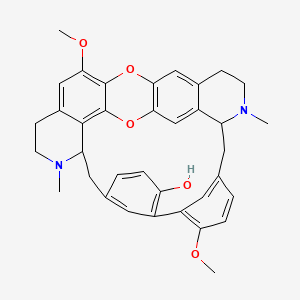
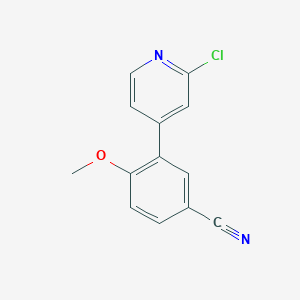


![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
